molecular formula C18H20N2O3S B5355209 N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No.: B5355209
M. Wt: 344.4 g/mol
InChI Key: DSBVMBCGAJVLCW-UHFFFAOYSA-N
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Description

N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as OPBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPBE belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, this compound can disrupt the pH balance of cancer cells, leading to their death.
This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the pH balance of the cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments is its potential therapeutic applications in various fields of scientific research. This compound has been shown to have anti-cancer and neuroprotective properties, which make it a promising candidate for drug development.
One of the limitations of using this compound in lab experiments is its low yield and purity. The synthesis of this compound is a complex process that requires multiple steps, and the yield of this compound is typically around 50%. This low yield can make it difficult to obtain sufficient quantities of this compound for lab experiments.

Future Directions

There are several future directions for research on N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which would increase the yield and purity of the compound. Another area of research is the optimization of the therapeutic properties of this compound, such as its anti-cancer and neuroprotective properties. This could involve the modification of the chemical structure of this compound to enhance its activity and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, and its mechanism of action involves its interaction with various enzymes and receptors in the body. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for drug development.

Synthesis Methods

The synthesis of N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide involves the reaction between 2-(1-pyrrolidinyl) ethylamine and 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the growth and metastasis of cancer cells.
This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is important for cognitive function, and its deficiency is associated with Alzheimer's disease.

Properties

IUPAC Name

N-(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(20-13-7-8-14-20)17(15-9-3-1-4-10-15)19-24(22,23)16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBVMBCGAJVLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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